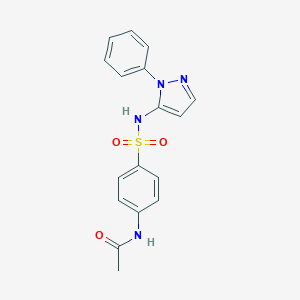

N4-Acetylsulfaphenazole

Vue d'ensemble

Description

N4-Acetylsulfaphenazole is a chemical compound with the molecular formula C17H16N4O3S and a molecular weight of 356.4 g/mol . It is an intermediate in the synthesis of Sulfaphenazole, a known inhibitor of the mammalian enzyme CYP2C9, which belongs to the cytochrome P450 family. This compound is characterized by its off-white to pale yellow solid appearance and is slightly soluble in DMSO and methanol .

Mécanisme D'action

Target of Action

N4-Acetylsulfaphenazole is an intermediate in the synthesis of Sulfaphenazole . The primary target of this compound is the mammalian CYP2C9 , an enzyme of the cytochrome P450 family . This enzyme is involved in the metabolism of both xenobiotics and endogenous substances, such as fatty acids and steroids .

Mode of Action

Sulfaphenazole is known to inhibit the CYP2C9 enzyme . This inhibition can affect the metabolism of various drugs and substances that are substrates of this enzyme, potentially leading to changes in their pharmacokinetic and pharmacodynamic profiles .

Biochemical Pathways

Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s action on the cyp2c9 enzyme, it can be inferred that this compound may influence pathways involving this enzyme . The CYP2C9 enzyme plays a crucial role in the metabolism of various drugs and endogenous substances, and its inhibition can affect these metabolic pathways .

Pharmacokinetics

It is known that n4-acetylation is a common metabolic pathway for sulfonamides . This process can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially influencing its bioavailability .

Result of Action

Given its role as an intermediate in the synthesis of sulfaphenazole and the latter’s inhibitory action on the cyp2c9 enzyme, it can be inferred that this compound may have similar effects . This could include alterations in the metabolism of drugs and endogenous substances that are substrates of the CYP2C9 enzyme .

Analyse Biochimique

Biochemical Properties

N4-Acetylsulfaphenazole is a product of the acetylation of sulfaphenazole . It interacts with enzymes involved in the acetylation process . The nature of these interactions is largely determined by the acetyl group added to the sulfaphenazole molecule .

Cellular Effects

The cellular effects of this compound are not well-studied. As a metabolite of sulfaphenazole, it may influence cell function indirectly through its parent compound. Sulfonamides like sulfaphenazole can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of sulfaphenazole, it may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is produced as a metabolite of sulfaphenazole .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on sulfaphenazole, its parent compound, may provide insights .

Metabolic Pathways

This compound is involved in the acetylation metabolic pathway . It interacts with enzymes involved in this pathway, which may affect metabolic flux or metabolite levels .

Transport and Distribution

As a metabolite of sulfaphenazole, it may be transported and distributed similarly to its parent compound .

Subcellular Localization

As a metabolite of sulfaphenazole, it may be localized in similar subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N4-Acetylsulfaphenazole can be synthesized from 5-amino-1-phenylpyrazole and N-acetylsulfanilyl chloride . The reaction typically involves the following steps:

Reaction of 5-amino-1-phenylpyrazole with N-acetylsulfanilyl chloride: This reaction is carried out in anhydrous pyridine at 95°C for 5 hours under an inert atmosphere.

Purification: The reaction mixture is then concentrated and purified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, and the process is carried out in large reactors with controlled temperature and inert atmosphere conditions.

Analyse Des Réactions Chimiques

Types of Reactions: N4-Acetylsulfaphenazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Pyridine: Used as a solvent and base in the synthesis of this compound.

Anhydrous Conditions: Essential to prevent hydrolysis and other side reactions.

Major Products Formed:

Applications De Recherche Scientifique

N4-Acetylsulfaphenazole has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various sulfonamide derivatives.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Comparaison Avec Des Composés Similaires

N4-Acetylsulfaphenazole is unique due to its specific structure and role as an intermediate in the synthesis of Sulfaphenazole. Similar compounds include:

Sulfaphenazole: The final product in the synthesis pathway, known for its antibacterial properties.

Other Sulfonamides: Compounds like Sulfamethoxazole and Sulfadiazine, which also inhibit DHPS but differ in their chemical structure and specific applications.

This compound stands out due to its specific use in synthesizing Sulfaphenazole, highlighting its importance in pharmaceutical chemistry.

Activité Biologique

N4-Acetylsulfaphenazole is a sulfonamide compound that serves as an important intermediate in the synthesis of sulfaphenazole, a known inhibitor of the cytochrome P450 enzyme CYP2C9. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and implications for drug interactions.

- Chemical Name : this compound

- CAS Number : 855-91-4

- Molecular Formula : C₁₇H₁₆N₄O₃S

- Molecular Weight : 356.4 g/mol

- Appearance : Off-white to pale yellow solid

- Melting Point : >155°C (dec.)

- Solubility : Slightly soluble in DMSO and methanol

This compound primarily acts as an inhibitor of CYP2C9, which is involved in the metabolism of various drugs. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions. By inhibiting CYP2C9, this compound can affect the metabolism of other substrates processed by this enzyme, leading to increased plasma concentrations and possible toxicity.

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Hydroxylation : The compound can undergo N-hydroxylation, leading to reactive metabolites that may mediate hypersensitivity reactions associated with sulfonamides.

- Glucuronidation : Following administration, this compound is metabolized to its glucuronide forms, which are then excreted in urine. Studies indicate that less than 1% is excreted unchanged, while significant amounts are found as glucuronides .

Pharmacological Effects

This compound has been studied for its effects on various biological systems:

- Antimicrobial Activity : As a sulfonamide derivative, it exhibits antibacterial properties by inhibiting bacterial folic acid synthesis.

- Drug Interaction Potential : Due to its role as a CYP2C9 inhibitor, it can influence the pharmacokinetics of co-administered drugs, particularly those metabolized by this enzyme.

Case Studies and Research Findings

Several studies have highlighted the biological activity and implications of this compound:

- Study on Drug Metabolism :

- CYP Inhibition Studies :

- Toxicity and Adverse Reactions :

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth via folic acid synthesis inhibition |

| CYP Inhibition | Inhibits CYP2C9, affecting metabolism of various drugs |

| Metabolic Pathways | Undergoes hydroxylation and glucuronidation; minimal unchanged excretion |

| Toxicity Potential | Reactive metabolites may lead to hypersensitivity reactions |

Propriétés

IUPAC Name |

N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFOMYYDCTXBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234703 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-91-4 | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Acetylsulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions the use of High Pressure Liquid Chromatography (HPLC) to analyze sulfaphenazole and its metabolites. Can you elaborate on why this analytical technique was chosen for studying N4-Acetylsulfaphenazole in biological samples?

A1: HPLC is a powerful analytical technique widely employed in pharmaceutical research for separating, identifying, and quantifying components within a mixture. In the context of studying this compound in biological samples like plasma and urine, HPLC offers distinct advantages:

- Sensitivity: HPLC can detect and quantify trace amounts of this compound, even in complex biological matrices []. This is crucial for pharmacokinetic studies where metabolite concentrations can be low.

- Specificity: The method described in the paper utilizes a specific column and mobile phase optimized to effectively separate this compound from other compounds, including the parent drug (sulfaphenazole) and other metabolites []. This selectivity ensures accurate measurement of the target compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.